Efaproxiral sodium
Overview
Description
Synthesis Analysis
Efaproxiral sodium's synthesis involves a novel procedure that includes two main reaction steps: condensation and O-alkylation. Initially, 4-hydroxyphenylacetic acid and 3,5-dimethylaniline undergo a condensation reaction at elevated temperatures (150-180 °C), leading to a high yield of anilide. Following this, an O-alkylation step directly produces high-quality efaproxiral sodium salt with a yield of 90%. This method offers an environmentally friendly, high-yield, low-cost, and short reaction pathway for producing efaproxiral sodium (Shi, Cao, & Hu, 2008). Another synthesis approach starts from p-hydroxyphenylacetic acid, followed by condensation with 3,5-dimethyl-aniline and subsequent reactions to yield efaproxiral with an overall yield of about 61% (Xing-ru, 2007).
Molecular Structure Analysis
Efaproxiral sodium's unique molecular structure allows it to modify the hemoglobin molecule allosterically, decreasing its oxygen-binding affinity, which is crucial for its role as a radiosensitizer. However, detailed molecular structure analyses focusing on its crystallography or electronic structure are scarce in the provided literature.
Chemical Reactions and Properties
Research on efaproxiral sodium's specific chemical reactions and properties is limited, with a focus primarily on its synthesis and broader applications. The compound's stability and reactivity under various conditions, such as in the presence of different solvents or temperatures, would be areas of potential interest for chemical property exploration.
Physical Properties Analysis
The crystalline form of efaproxiral sodium obtained through synthesis exhibits a unique X-ray powder diffraction pattern, indicating its distinct physical structure. The high purity and crystallinity of the compound are essential for its effectiveness and stability (Shi, Cao, & Hu, 2008).
Chemical Properties Analysis
While specific discussions on efaproxiral sodium's chemical properties, such as its reactivity with other compounds, solubility in various solvents, and stability under different environmental conditions, are not extensively detailed, its synthesis process suggests it has stable chemical properties suitable for industrial-scale production. The high yield and purity achieved through the synthesis process highlight its robustness and potential for further chemical manipulation (Shi, Cao, & Hu, 2008).
Scientific Research Applications
-
Scientific Field: Oncology Efaproxiral sodium is used in the field of oncology, specifically in the treatment of brain metastases . It is used as an adjunct to whole-brain radiation therapy (WBRT) .
-
Application: Treatment of Brain Metastases Efaproxiral sodium is used to improve survival in patients with brain metastases when used as an adjunct to whole-brain radiation therapy (WBRT) .
-
Methods of Application In a phase II study, patients received efaproxiral 100 mg/kg/day as a 30-minute IV infusion before radiotherapy, which was administered for 6 weeks .
-
Results or Outcomes The study resulted in a significantly longer median survival time of 12.3 months compared with 9.6 months for the control group receiving new approaches for brain metastases .
-
Scientific Field: Neurology Efaproxiral sodium has been developed for the treatment of depression, traumatic brain injury, ischemia, and stroke .
-
Application Treatment of Depression, Traumatic Brain Injury, Ischemia, and Stroke
Efaproxiral sodium is an analogue of the cholesterol drug bezafibrate. It has been developed for the treatment of depression, traumatic brain injury, ischemia, and stroke .
-
Results or Outcomes The outcomes of using Efaproxiral sodium for these conditions are not specified in the available resources. More research would be needed to determine the effectiveness of Efaproxiral sodium in these applications .
-
Scientific Field: Sports Medicine Efaproxiral sodium has been investigated for its potential to enhance exercise capacity .
-
Application Enhancement of Exercise Capacity
The increased oxygenation of tissues could theoretically also produce enhanced exercise capacity in feline, rat, and canine models for approximately 100 min. immediately after a high dosage 45 min. intravenous infusion .
-
Methods of Application In the studies mentioned, Efaproxiral sodium was administered via a high dosage 45 min. intravenous infusion .
-
Scientific Field: Cardiology Efaproxiral sodium has been developed for the treatment of myocardial infarction .
-
Application Treatment of Myocardial Infarction
Efaproxiral sodium is an analogue of the cholesterol drug bezafibrate. It has been developed for the treatment of myocardial infarction .
-
Results or Outcomes The outcomes of using Efaproxiral sodium for this condition are not specified in the available resources. More research would be needed to determine the effectiveness of Efaproxiral sodium in this application .
-
Scientific Field: Endocrinology Efaproxiral sodium has been investigated for its potential to treat diabetes .
-
Application Treatment of Diabetes
The increased oxygenation of tissues could theoretically also produce enhanced exercise capacity in feline, rat, and canine models for approximately 100 min. immediately after a high dosage 45 min. intravenous infusion .
-
Methods of Application In the studies mentioned, Efaproxiral sodium was administered via a high dosage 45 min. intravenous infusion .
Safety And Hazards
Efaproxiral sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling Efaproxiral sodium .
properties
IUPAC Name |
sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPIHPGORBMFR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168942 | |
Record name | Efaproxiral sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Efaproxiral sodium | |
CAS RN |
170787-99-2 | |
Record name | Efaproxiral sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170787992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efaproxiral sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFAPROXIRAL SODIUM | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFAPROXIRAL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83QP52XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.